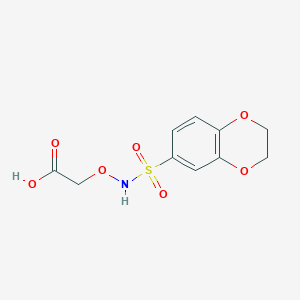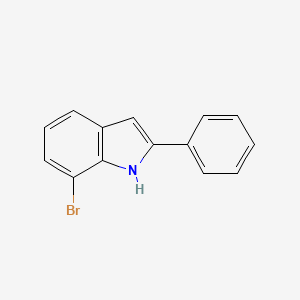![molecular formula C16H22N4O3 B7567248 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide](/img/structure/B7567248.png)
2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide, also known as Boc-L-3-APD, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperidine derivatives and has been studied for its potential therapeutic effects on various diseases.
作用机制
2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide acts as a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. The NOP receptor is a G protein-coupled receptor that is involved in the regulation of pain, stress, and drug addiction. 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide binds to the NOP receptor and blocks the activity of nociceptin, a neuropeptide that activates the NOP receptor. By blocking the NOP receptor, 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide reduces pain and drug-seeking behavior.
Biochemical and Physiological Effects
2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain in animal models of chronic pain, and to reduce drug-seeking behavior in animal models of drug addiction. 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide in lab experiments is its selectivity for the NOP receptor. This allows researchers to study the effects of blocking the NOP receptor without affecting other receptors. One limitation of using 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are a number of future directions for the study of 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide. One area of interest is the potential use of 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide in the treatment of chronic pain in humans. Clinical trials are needed to determine the safety and efficacy of 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide in humans. Another area of interest is the potential use of 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide in the treatment of drug addiction. Further research is needed to determine the optimal dosing and administration of 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide for this indication. Finally, the biochemical and physiological effects of 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide on other systems, such as the immune system, should be further investigated.
合成方法
2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide can be synthesized through a series of chemical reactions. The first step involves the protection of the amine group in L-lysine with a Boc (tert-butoxycarbonyl) group. The second step involves the reaction of the protected L-lysine with 1-benzylpiperidine-3-carboxylic acid to form 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide. The synthesis of 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide requires careful attention to detail to ensure purity and yield.
科学研究应用
2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide has been extensively studied for its potential therapeutic effects on various diseases. It has been shown to have analgesic effects in animal models of chronic pain, making it a potential candidate for the treatment of chronic pain in humans. 2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
2-[(1-benzylpiperidine-3-carbonyl)amino]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c17-14(21)13(15(18)22)19-16(23)12-7-4-8-20(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H2,17,21)(H2,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBZZEYVZSYOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)C(=O)NC(C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567169.png)
![1-[[2-(3,4-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7567177.png)
![2-[(4-Tert-butylphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567184.png)
![8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione](/img/structure/B7567198.png)
![2-[(5-Bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567204.png)
![Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7567210.png)


![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B7567236.png)


![2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide](/img/structure/B7567252.png)
![3-[(2-imidazol-1-ylphenyl)methylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7567269.png)